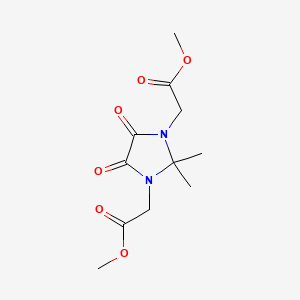

Dimethyl 2,2'-(2,2-dimethyl-4,5-dioxoimidazolidine-1,3-diyl)diacetate

Cat. No. B8557079

Key on ui cas rn:

61627-49-4

M. Wt: 272.25 g/mol

InChI Key: SJLBWIWZODZURY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04055570

Procedure details

A solution of 12.8 g (0.1 mole) of 2,2-dimethylimidazolidine-4,5-dione in 70 ml of dimethyl formamide is slowly added dropwise, with stirring, at 20°-30° C to a suspension of 4.8 g (0.2 mole) of sodium hydride in 60 ml of dimethyl formamide. When the uptake of hydrogen has ceased, a solution of 33.4 g (0.2 mole) of bromacetic acid ethyl ester in 30 ml of dimethylformamide is added dropwise at 40°-50° C. After it has been stirred for 1 hour at 80° C, the reaction mixture is evaporated to dryness in vacuo. The residue is washed with ether and taken up in chloroform. The insoluble potassium bromide is filtered off and the chloroform solution evaporated. The residue is recrystallised from n-butanol to yield 7.8 g of colourless crystals with a melting point of 129°-130° C. The infra-red and nuclear magnetic resonance spectra confirm the presumed structure and the results of the elemental analysis are:

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1([CH3:9])[NH:6][C:5](=[O:7])[C:4](=[O:8])[NH:3]1.[H-].[Na+].[H][H].[CH2:14]([O:16][C:17](=[O:20])[CH2:18]Br)C>CN(C)C=O>[CH3:14][O:16][C:17]([CH2:18][N:3]1[C:4](=[O:8])[C:5](=[O:7])[N:6]([CH2:18][C:17]([O:16][CH3:14])=[O:20])[C:2]1([CH3:9])[CH3:1])=[O:20] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

12.8 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1(NC(C(N1)=O)=O)C

|

|

Name

|

|

|

Quantity

|

70 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

4.8 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Four

|

Name

|

|

|

Quantity

|

33.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(CBr)=O

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After it has been stirred for 1 hour at 80° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture is evaporated to dryness in vacuo

|

WASH

|

Type

|

WASH

|

|

Details

|

The residue is washed with ether

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The insoluble potassium bromide is filtered off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the chloroform solution evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue is recrystallised from n-butanol

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(=O)CN1C(N(C(C1=O)=O)CC(=O)OC)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 7.8 g | |

| YIELD: CALCULATEDPERCENTYIELD | 28.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |